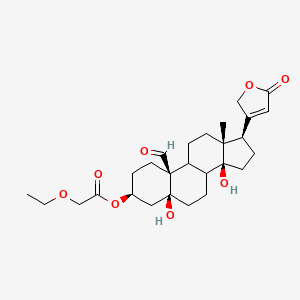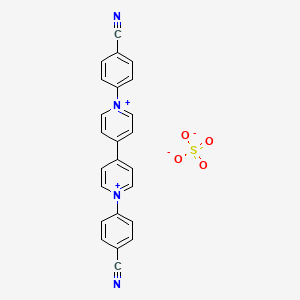
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate is a complex organic compound known for its unique structural and chemical properties This compound is characterized by the presence of two cyanophenyl groups attached to a bipyridin-1-ium core, with sulfate as the counterion
Preparation Methods
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate typically involves the following steps:
Sonogashira–Hagihara Coupling: This method involves the coupling of 1,1’-bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane.
Ionothermal Method: This method employs the cyano cyclotrimerization of 1,1’-bis(4-cyanophenyl)-4,4’-bipyridine-1,1’-diium dichloride in the presence of zinc chloride.
Chemical Reactions Analysis
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanophenyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic frameworks and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate involves its interaction with molecular targets and pathways. The bipyridin-1-ium core can interact with various biological molecules, influencing cellular processes. The cyanophenyl groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groups. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate, such as its ability to undergo specific chemical reactions and form stable complexes, make it distinct from its analogs.
Properties
CAS No. |
62820-95-5 |
|---|---|
Molecular Formula |
C24H16N4O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;sulfate |
InChI |
InChI=1S/C24H16N4.H2O4S/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;1-5(2,3)4/h1-16H;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
AYBTZRKWIXJRIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


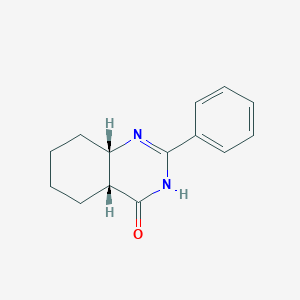
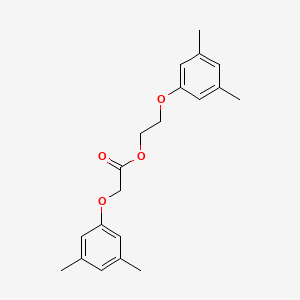
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)

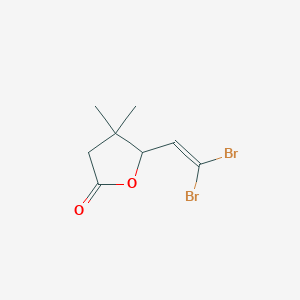
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
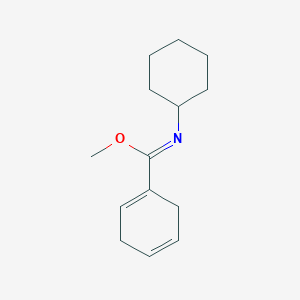
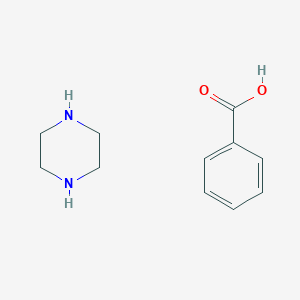
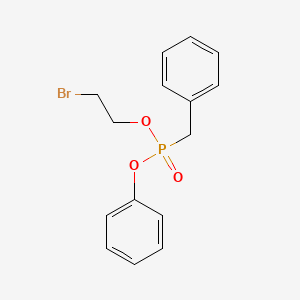
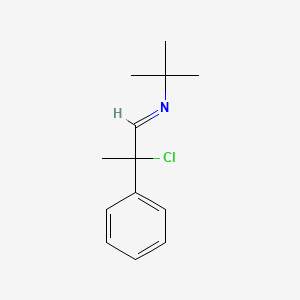
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
